Cas no 103483-15-4 (Acetonitrile, [(4-phenyl-2-thiazolyl)thio]-)
103483-15-4 structure
Product Name:Acetonitrile, [(4-phenyl-2-thiazolyl)thio]-
CAS No:103483-15-4
MF:C11H8N2S2
MW:232.324619293213
CID:1137069
PubChem ID:2243317
Update Time:2025-04-20
Acetonitrile, [(4-phenyl-2-thiazolyl)thio]- Chemical and Physical Properties
Names and Identifiers
-
- Acetonitrile, [(4-phenyl-2-thiazolyl)thio]-
- CHEMBL1595410
- AKOS000813835
- 2-((4-phenylthiazol-2-yl)thio)acetonitrile
- SDCCGMLS-0009108.P002
- [(4-phenyl-1,3-thiazol-2-yl)thio]acetonitrile
- Z20122818
- HMS1595O16
- MLS000100177
- (4-Phenylthiazole-2-ylthio)acetonitrile
- HMS2287E14
- F3394-1278
- 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetonitrile
- SMR000079970
- 103483-15-4
-
- Inchi: 1S/C11H8N2S2/c12-6-7-14-11-13-10(8-15-11)9-4-2-1-3-5-9/h1-5,8H,7H2
- InChI Key: URSIHXVFHUUAQS-UHFFFAOYSA-N
- SMILES: S1C(=NC(=C1)C1C=CC=CC=1)SCC#N
Computed Properties
- Exact Mass: 232.01304
- Monoisotopic Mass: 232.01289061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 90.2Ų
Experimental Properties
- PSA: 36.68
Acetonitrile, [(4-phenyl-2-thiazolyl)thio]- Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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